

Synthesis and Manufacturing of m-PEG11-OH: An In-depth Technical Guide

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Compound of Interest

Compound Name: **m-PEG11-OH**

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Abstract

This technical guide provides a comprehensive overview of the synthesis and manufacturing of monodisperse **m-PEG11-OH** (O-Methyl-undecaethylene glycol), a critical component in pharmaceutical and biomedical research. The document outlines a robust synthetic strategy employing the Williamson ether synthesis in conjunction with a protecting group strategy to achieve a discrete chain length of eleven ethylene glycol units. Detailed experimental protocols, purification methodologies, and analytical quality control measures are presented to ensure the production of high-purity **m-PEG11-OH** for applications in drug delivery, bioconjugation, and nanotechnology.

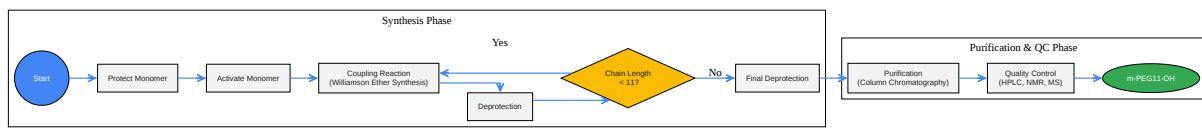
Introduction

Polyethylene glycol (PEG) and its derivatives are widely utilized in the biomedical field to enhance the therapeutic properties of molecules.^[1] Monodisperse, or discrete, PEGs (dPEGs) offer significant advantages over traditional polydisperse PEG mixtures by providing a precise molecular weight and structure, which ensures batch-to-batch consistency and predictable pharmacokinetic profiles.^[2] **m-PEG11-OH**, with its methoxy-capped terminus and a reactive hydroxyl group, is a valuable building block for creating well-defined PEGylated compounds.^[1] This guide details a stepwise synthetic approach for the production of **m-PEG11-OH**, ensuring high purity and yield.

Synthetic Pathway Overview

The synthesis of **m-PEG11-OH** is achieved through a convergent strategy that involves the stepwise addition of oligo(ethylene glycol) units. The core of this methodology is the Williamson ether synthesis, a reliable method for forming ether linkages.^[3] To ensure the selective elongation of the PEG chain and prevent unwanted side reactions, a protecting group strategy is employed. A common approach involves the use of an acid-labile protecting group, such as dimethoxytrityl (DMTr), to cap one end of a PEG monomer while the other end is activated for coupling, often as a tosylate.^[4]

The overall workflow for the synthesis can be visualized as follows:



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Figure 1: Overall workflow for the synthesis and manufacturing of **m-PEG11-OH**.

Detailed Experimental Protocols

The following protocols describe a plausible synthetic route to **m-PEG11-OH**, starting from tetraethylene glycol. This multi-step process involves iterative additions of protected and activated tetraethylene glycol units.

Materials and Reagents

Reagent/Material	Grade	Supplier
Tetraethylene glycol	≥99%	Sigma-Aldrich
Methanol	Anhydrous	Sigma-Aldrich
p-Toluenesulfonyl chloride (TsCl)	≥99%	Sigma-Aldrich
Dimethoxytrityl chloride (DMTrCl)	≥97%	Sigma-Aldrich
Sodium hydride (NaH), 60% dispersion in mineral oil		Sigma-Aldrich
Dichloromethane (DCM)	Anhydrous	Sigma-Aldrich
Pyridine	Anhydrous	Sigma-Aldrich
Tetrahydrofuran (THF)	Anhydrous	Sigma-Aldrich
Trifluoroacetic acid (TFA)	≥99%	Sigma-Aldrich
Silica gel	60 Å, 230-400 mesh	Sigma-Aldrich
HPLC grade solvents (acetonitrile, water)		Fisher Scientific

Synthesis of Key Intermediates

Protocol 1: Synthesis of Monotosylated Tetraethylene Glycol (TsO-PEG4-OH)

- Dissolve tetraethylene glycol (1 equivalent) in anhydrous pyridine at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
- Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (0.9 equivalents) in anhydrous pyridine to the reaction mixture.
- Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.
- Quench the reaction by adding cold water.

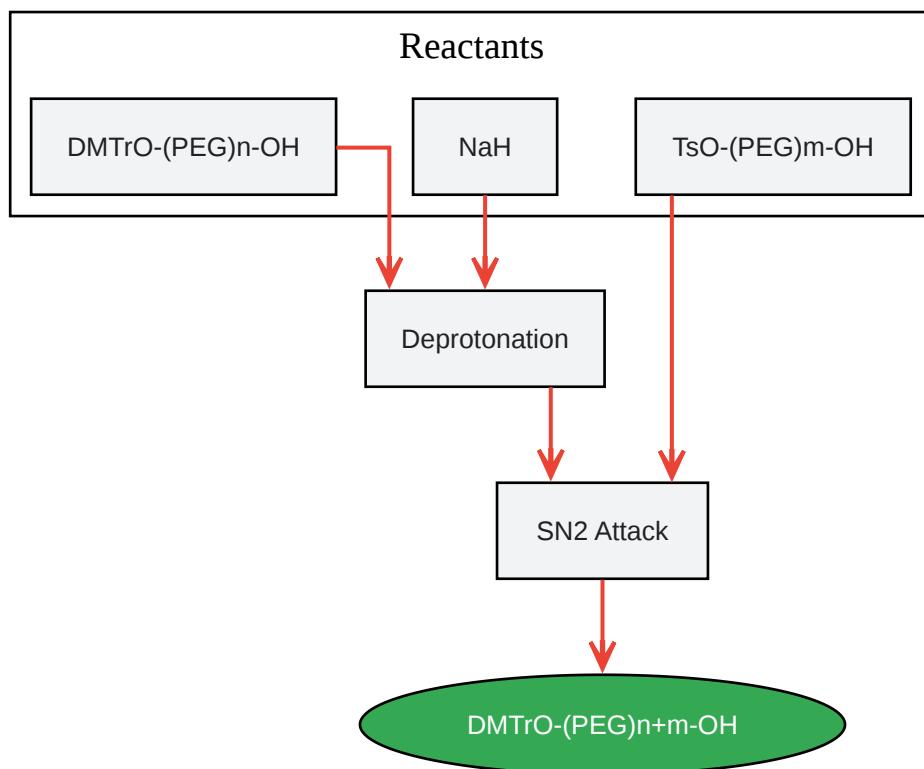
- Extract the product with dichloromethane (DCM).
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield TsO-PEG4-OH.

Protocol 2: Synthesis of Mono-DMTr-protected Tetraethylene Glycol (DMTrO-PEG4-OH)

- Dissolve tetraethylene glycol (1 equivalent) in anhydrous pyridine.
- Add dimethoxytrityl chloride (DMTrCl) (1.1 equivalents) in portions to the solution while stirring.
- Stir the reaction at room temperature for 12-16 hours.
- Quench the reaction with methanol.
- Remove the solvent under reduced pressure.
- Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing a small amount of triethylamine (to prevent detritylation).

Stepwise Chain Elongation: Williamson Ether Synthesis

The core of the synthesis involves the coupling of an activated PEG unit with a protected PEG unit. This process is repeated to build the desired chain length.



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Figure 2: Core reaction of the Williamson ether synthesis for PEG chain elongation.

Protocol 3: Exemplary Coupling Step (PEG4 + PEG4 \rightarrow PEG8)

- Dissolve DMTrO-PEG4-OH (1 equivalent) in anhydrous THF under an inert atmosphere.
- Add sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C.
- Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.
- Cool the reaction to 0 °C and add a solution of TsO-PEG4-OH (1.1 equivalents) in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 24-48 hours.
- Quench the reaction by the slow addition of water.

- Extract the product with DCM.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- The crude DMTrO-PEG8-OH is then deprotected for the next coupling step.

Protocol 4: Deprotection of the DMTr Group

- Dissolve the DMTr-protected PEG in a solution of 3% trifluoroacetic acid (TFA) in DCM.
- Stir the mixture at room temperature for 10-20 minutes, monitoring the reaction by TLC until the starting material is consumed.
- Quench the reaction by adding a saturated solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the deprotected PEG by column chromatography.

The iterative process of coupling and deprotection is continued until the desired chain length is achieved. For **m-PEG11-OH**, a combination of PEG4 and triethylene glycol (PEG3) or other oligoethylene glycol building blocks can be used in the final steps.

Final Methylation and Deprotection

To obtain the final **m-PEG11-OH**, the terminal hydroxyl group of the protected PEG11 chain is methylated, followed by the final deprotection.

Protocol 5: Methylation and Final Deprotection

- The hydroxyl group of the protected PEG11 intermediate is deprotonated with NaH as described in Protocol 3.
- Methyl iodide (CH₃I) is added as the electrophile to form the methoxy cap.
- The reaction is worked up as in Protocol 3.
- The final DMTr deprotection is carried out as described in Protocol 4 to yield **m-PEG11-OH**.

Purification

Purification of monodisperse PEGs can be challenging due to their high polarity and the presence of structurally similar impurities.^[5] Column chromatography on silica gel is the primary method for purification at each step of the synthesis.

Table 1: General Parameters for Column Chromatography Purification

Parameter	Condition
Stationary Phase	Silica Gel (60 Å, 230-400 mesh)
Mobile Phase	Gradient of methanol or ethanol in dichloromethane or chloroform
Gradient	Stepwise or linear gradient, e.g., 0% to 10% methanol in DCM
Detection	TLC with staining (e.g., potassium permanganate)

For industrial-scale production, chromatography-free synthesis and purification methods are highly desirable to reduce costs and complexity.^[6]

Quality Control and Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and monodispersity of the final **m-PEG11-OH** product.

Table 2: Analytical Methods for Quality Control

Analytical Method	Purpose	Expected Results for m-PEG11-OH
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification of oligomer distribution. [7]	A single major peak corresponding to the target molecule. Purity $\geq 95\%$.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural confirmation and determination of the number of ethylene glycol units. [8]	Characteristic peaks for the methoxy group (~3.38 ppm), the ethylene glycol backbone (~3.64 ppm), and the terminal hydroxyl group. Integration of these peaks will confirm the structure.
Mass Spectrometry (MS)	Confirmation of molecular weight. [9]	A molecular ion peak corresponding to the calculated mass of m-PEG11-OH (516.62 g/mol).

Manufacturing Considerations

Scaling up the synthesis of **m-PEG11-OH** from the laboratory to an industrial scale presents several challenges, including cost-effectiveness, process robustness, and regulatory compliance.

- **Cost of Goods:** The multi-step nature of the synthesis and the need for chromatography contribute significantly to the cost. The development of chromatography-free methods is a key area of research.[\[6\]](#)
- **Process Automation:** For larger scale production, automated synthesis platforms can improve consistency and reduce manual labor.[\[10\]](#)
- **Good Manufacturing Practices (GMP):** For pharmaceutical applications, the entire manufacturing process must adhere to GMP guidelines to ensure product quality, safety, and efficacy.

Conclusion

The synthesis and manufacturing of **m-PEG11-OH** require a well-defined, multi-step approach centered around the Williamson ether synthesis and the use of protecting groups. Careful control of reaction conditions, rigorous purification, and comprehensive analytical characterization are paramount to obtaining a high-purity, monodisperse product suitable for demanding applications in drug development and research. This guide provides a foundational framework for the successful production of **m-PEG11-OH**, enabling researchers and scientists to leverage the benefits of discrete PEG technology.

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